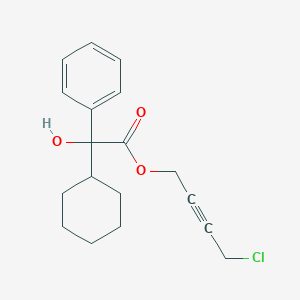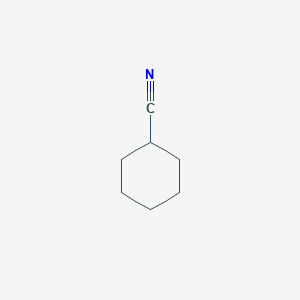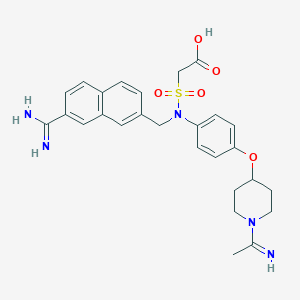
4-Chlorobut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorobut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate is an organic compound with the molecular formula C18H21ClO3 and a molecular weight of 320.81 g/mol . It is a solid substance that appears as white or off-white crystals . This compound is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
The synthesis of 4-Chlorobut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate can be achieved through chemical synthesis methods. One common approach involves the esterification reaction between 4-Chlorobut-2-yn-1-ol and 2-cyclohexyl-2-hydroxy-2-phenylacetic acid in the presence of an acid catalyst in an organic solvent . This method ensures the formation of the ester bond, resulting in the desired compound.
Chemical Reactions Analysis
4-Chlorobut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced forms, depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
4-Chlorobut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chlorobut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets and pathways. As a ligand, it can bind to metal ions or other substrates, facilitating catalytic reactions or forming complexes that exhibit unique chemical properties . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Chlorobut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate can be compared with similar compounds such as 4-(Diethylamino)but-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate While both compounds share a similar core structure, the presence of different substituents (eg, diethylamino group) can lead to variations in their chemical properties and applications
Properties
IUPAC Name |
4-chlorobut-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3/c19-13-7-8-14-22-17(20)18(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1,3-4,9-10,16,21H,2,5-6,11-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWMJDSLUOLCLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)(C(=O)OCC#CCCl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B123596.png)







![disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate](/img/structure/B123631.png)
![2-[[5-[4-[3,5-Dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B123632.png)

